XL-844

Catalog No.
S548164
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL-844

Product Name

XL-844

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

XL844; XL 844; XL-844.

Description

The exact mass of the compound XL-844 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

XL-844 is a synthetic small-molecule compound that functions as an inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2). These kinases play a crucial role in the cellular response to DNA damage, particularly in regulating cell cycle checkpoints that allow for DNA repair or replication completion. By inhibiting Chk1 and Chk2, XL-844 disrupts the mechanisms that lead to cell cycle arrest and DNA repair, ultimately promoting apoptosis in tumor cells. Additionally, XL-844 also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), which are key players in tumor angiogenesis and lymphogenesis, respectively .

Primarily associated with its role as a kinase inhibitor. It inhibits the phosphorylation of substrates involved in DNA damage response pathways. This inhibition leads to:

  • Inhibition of cell cycle checkpoints: Preventing cells from pausing to repair DNA damage.
  • Increased accumulation of DNA damage: Resulting from impaired repair mechanisms.
  • Enhanced apoptosis: Due to the inability of cells to manage DNA integrity.

The biological activity of XL-844 is characterized by its ability to induce apoptosis in cancer cells through the inhibition of checkpoint kinases. The compound has shown promise in preclinical studies for its potential to enhance the efficacy of existing chemotherapeutic agents by:

  • Sensitizing tumor cells: Making them more susceptible to DNA-damaging agents.
  • Disrupting tumor growth: By impairing angiogenesis through VEGFR inhibition .

  • Formation of key intermediates: Using standard organic synthesis techniques such as amine coupling reactions.
  • Purification: Employing chromatographic methods to isolate the final product.
  • Characterization: Utilizing techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of XL-844 .

XL-844 is primarily investigated for its potential applications in oncology, specifically as a therapeutic agent for various types of cancer. Its applications include:

  • Combination therapy: Enhancing the effectiveness of chemotherapy by overcoming resistance mechanisms in tumors.
  • Research tool: Serving as a valuable compound in studies focused on cell cycle regulation and DNA damage response mechanisms .

Interaction studies involving XL-844 have focused on its binding affinity and inhibitory effects on Chk1 and Chk2 kinases. Key findings include:

  • Binding kinetics: Studies demonstrate that XL-844 binds effectively to both Chk1 and Chk2, leading to significant inhibition of their activity.
  • Synergistic effects: When used in combination with other chemotherapeutic agents, XL-844 enhances their cytotoxic effects on cancer cells, indicating potential for combination therapies .

Several compounds exhibit similar properties or mechanisms of action as XL-844. Here is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
AZD7762Inhibits Chk1 and Chk2Developed for specific cancer types; advanced clinical trials
CCT241161Selective Chk1 inhibitorFocuses on overcoming chemoresistance; different selectivity profile
MK-8776Inhibits Chk1Notable for its oral bioavailability; different pharmacokinetics
GDC-0575Dual inhibitor of Chk1 and Chk2Designed for specific tumor types; ongoing clinical evaluation

XL-844 stands out due to its dual inhibition of both checkpoint kinases and vascular endothelial growth factor receptors, positioning it uniquely in the landscape of cancer therapeutics.

XL-844 functions as a highly potent adenosine triphosphate-competitive inhibitor of both Checkpoint Kinase 1 and Checkpoint Kinase 2, representing the primary molecular mechanism underlying its antineoplastic activity [1] [2] [3]. The compound demonstrates exceptional binding affinity to Checkpoint Kinase 1 with a dissociation constant of 2.2 nanomolar and remarkably high potency against Checkpoint Kinase 2 with a dissociation constant of 0.07 nanomolar [4] [5]. This dual inhibition profile distinguishes XL-844 from other checkpoint kinase inhibitors, as it effectively targets both major checkpoint kinase pathways simultaneously [2] [6].

The molecular basis of XL-844's inhibitory activity involves competitive binding to the adenosine triphosphate-binding site within the catalytic domains of both checkpoint kinases [3] [4]. Biochemical analysis reveals that XL-844 blocks the autophosphorylation of Checkpoint Kinase 1 at serine-317 and serine-345, which are critical phosphorylation sites required for kinase activation following DNA damage or replication stress [7] [8]. Similarly, the compound prevents Checkpoint Kinase 2 autophosphorylation at threonine-68, the primary activation site phosphorylated by ataxia telangiectasia mutated kinase in response to double-strand breaks [9] [7].

Research findings demonstrate that XL-844 treatment results in dose-dependent inhibition of checkpoint kinase activity, with detectable effects observed at concentrations as low as 0.5 micromolar in cellular assays [10] [11]. The compound exhibits sustained checkpoint kinase inhibition following oral administration, with pharmacodynamic studies showing prolonged suppression of Checkpoint Kinase 2 phosphorylation lasting several hours post-treatment [12] [5]. This sustained inhibition profile contributes to the compound's therapeutic efficacy by maintaining checkpoint abrogation throughout critical periods of cell cycle progression [7] [13].

The selectivity profile of XL-844 indicates moderate selectivity over other serine/threonine kinases, with the compound showing minimal activity against cyclin-dependent kinases and mitogen-activated protein kinases at therapeutic concentrations [3] [4]. However, the dual targeting of both Checkpoint Kinase 1 and Checkpoint Kinase 2 provides comprehensive checkpoint pathway inhibition, which is essential for overcoming the redundancy inherent in checkpoint signaling networks [14] [7].

Disruption of Cell Cycle Checkpoints (S/G₂/M Phase)

XL-844 exerts profound effects on multiple cell cycle checkpoints, with primary activity against the intra-S phase checkpoint, S/G₂ DNA damage checkpoint, and G₂/M transition checkpoint [15] [7] [13]. The compound's checkpoint disruption capabilities stem from its ability to block the phosphorylation and subsequent degradation of cell division cycle 25A phosphatase, a critical regulatory protein that activates cyclin-dependent kinases [16] [17] [18].

During normal S phase progression, Checkpoint Kinase 1 phosphorylates cell division cycle 25A at serine-123 and other sites, targeting the phosphatase for ubiquitin-mediated degradation [18] [19]. XL-844 treatment prevents this phosphorylation event, leading to cell division cycle 25A stabilization and continued cyclin-dependent kinase 2 activity despite the presence of DNA damage [7] [13] [5]. This mechanism allows cells to progress through S phase with unrepaired DNA lesions, ultimately leading to the accumulation of genetic damage that triggers cell death pathways [11] [7].

The compound demonstrates particularly potent effects against the G₂/M checkpoint by inhibiting Checkpoint Kinase 1-mediated phosphorylation of cell division cycle 25C at serine-216 [9] [8] [17]. This phosphorylation event normally sequesters cell division cycle 25C in the cytoplasm through 14-3-3 protein binding, preventing activation of cyclin-dependent kinase 1/cyclin B complexes [9] [8]. XL-844 treatment abrogates this regulatory mechanism, allowing inappropriate activation of cyclin-dependent kinase 1 and premature entry into mitosis with unresolved DNA damage [11] [12] [20].

Experimental evidence demonstrates that XL-844 treatment significantly reduces the duration of checkpoint-mediated cell cycle arrests [10] [11] [7]. Flow cytometry analyses reveal that cells treated with XL-844 show decreased accumulation in S and G₂ phases following DNA-damaging treatments, with corresponding increases in mitotic populations [12] [20]. This checkpoint abrogation occurs in a dose-dependent manner, with complete checkpoint override observed at concentrations above 1 micromolar [11] [12].

The temporal kinetics of checkpoint disruption by XL-844 indicate rapid onset of effects, with checkpoint abrogation detectable within 2-4 hours of treatment initiation [11] [12]. This rapid response reflects the direct enzymatic inhibition of checkpoint kinases rather than indirect effects on gene expression or protein synthesis [7] [5]. The sustained nature of checkpoint disruption following XL-844 treatment ensures that cells cannot re-establish protective checkpoint responses during subsequent cell cycle progression [13] [12].

Modulation of DNA Damage Response Pathways

XL-844 fundamentally alters DNA damage response signaling through its inhibition of both ataxia telangiectasia and Rad3-related-Checkpoint Kinase 1 and ataxia telangiectasia mutated-Checkpoint Kinase 2 pathways [14] [9] [7]. These pathways represent the primary signaling cascades responsible for detecting and responding to various forms of DNA damage, including single-strand breaks, double-strand breaks, and replication fork stalling [14] [21] [8].

The compound's effects on DNA damage response pathways manifest through several distinct mechanisms. Treatment with XL-844 results in enhanced phosphorylation of histone H2AX (γ-H2AX), a key marker of DNA double-strand breaks [10] [11]. This enhanced γ-H2AX formation occurs both as a direct consequence of increased DNA damage accumulation and through disruption of normal DNA damage response kinetics [11] [7]. Immunocytochemical analyses demonstrate that XL-844 treatment leads to persistent γ-H2AX foci formation that fails to resolve over time, indicating impaired DNA repair processes [10] [11].

Research findings reveal that XL-844 significantly prolongs the presence of radiation-induced γ-H2AX foci, with DNA damage markers persisting for extended periods compared to untreated controls [10] [11]. This prolonged DNA damage signaling reflects the compound's interference with multiple DNA repair pathways, including homologous recombination and non-homologous end joining [21] [7]. The disruption of these repair mechanisms occurs through the loss of checkpoint kinase-mediated coordination of repair protein recruitment and activation [9] [7].

XL-844 treatment also modulates the cellular response to replication stress by preventing activation of the intra-S phase checkpoint [7] [13]. Under normal conditions, this checkpoint responds to stalled or collapsed replication forks by activating Checkpoint Kinase 1, which then stabilizes replication forks and promotes fork restart mechanisms [21] [8]. The inhibition of this pathway by XL-844 results in continued DNA synthesis in the presence of replication obstacles, leading to the formation of aberrant DNA structures and increased genomic instability [7] [13].

The compound demonstrates particular efficacy in cells with defective p53 signaling, which rely heavily on checkpoint kinase-mediated DNA damage responses [14] [21] [7]. In p53-mutant cells, XL-844 treatment results in synthetic lethal interactions, where the combination of p53 deficiency and checkpoint kinase inhibition leads to enhanced cell death compared to either condition alone [21] [7]. This selectivity profile makes XL-844 particularly attractive for targeting cancers with p53 mutations, which represent a significant proportion of human malignancies [21] [7].

Angiogenesis Suppression via Vascular Endothelial Growth Factor Receptor Inhibition

XL-844 demonstrates significant anti-angiogenic activity through direct inhibition of vascular endothelial growth factor receptor 1 and vascular endothelial growth factor receptor 3 [1] [2]. This dual vascular endothelial growth factor receptor targeting capability distinguishes XL-844 from other checkpoint kinase inhibitors and provides additional therapeutic benefits beyond cell cycle checkpoint modulation [1] [6].

Vascular endothelial growth factor receptor 1, also known as Fms-like tyrosine kinase 1, serves as a high-affinity receptor for vascular endothelial growth factor A, placental growth factor, and vascular endothelial growth factor B [22] [23]. XL-844 inhibition of vascular endothelial growth factor receptor 1 disrupts these signaling pathways, which are critical for endothelial cell proliferation, migration, and survival [24] [22]. The compound's anti-vascular endothelial growth factor receptor 1 activity manifests as reduced endothelial cell viability and decreased formation of capillary-like structures in in vitro angiogenesis assays [1] [24].

Vascular endothelial growth factor receptor 3, or Fms-like tyrosine kinase 4, primarily regulates lymphangiogenesis through binding of vascular endothelial growth factor C and vascular endothelial growth factor D ligands [22] [25]. XL-844 inhibition of vascular endothelial growth factor receptor 3 interferes with lymphatic vessel formation and function, potentially reducing the metastatic spread of malignant cells through lymphatic routes [1] [22]. This anti-lymphangiogenic effect complements the compound's anti-angiogenic properties to provide comprehensive vascular targeting [24] [22].

Mechanistic studies reveal that XL-844 binding to vascular endothelial growth factor receptors occurs through competitive inhibition of adenosine triphosphate binding within the receptor kinase domains [1] [24]. This mechanism parallels the compound's interaction with checkpoint kinases, suggesting shared structural features in the adenosine triphosphate-binding sites of these kinase families [3] [4]. The inhibition of vascular endothelial growth factor receptor autophosphorylation by XL-844 prevents activation of downstream signaling cascades, including the phospholipase Cγ-protein kinase C-mitogen-activated protein kinase pathway that is essential for angiogenic responses [22] [25].

The therapeutic implications of XL-844's anti-angiogenic activity extend beyond direct anti-tumor effects to include modulation of the tumor microenvironment [24] [26]. By reducing tumor vascularity, the compound may enhance the efficacy of other therapeutic modalities, including chemotherapy and radiation therapy [24] [26]. The anti-vascular endothelial growth factor receptor activity also provides a mechanism for targeting tumor-associated endothelial cells, which typically maintain wild-type checkpoint pathways and might otherwise be resistant to checkpoint kinase inhibition [24] [22].

Induction of Mitotic Catastrophe and Apoptosis

XL-844 treatment culminates in the induction of multiple cell death pathways, with mitotic catastrophe representing the primary mechanism of tumor cell elimination [10] [11] [27] [28]. Mitotic catastrophe occurs when cells attempt to undergo mitosis in the presence of unrepaired DNA damage or aberrant cell cycle checkpoint signaling, resulting in abnormal chromosome segregation and subsequent cell death [27] [28] [29].

The induction of mitotic catastrophe by XL-844 follows a characteristic temporal sequence beginning with checkpoint abrogation and premature mitotic entry [11] [12] [20]. Cells treated with the compound show increased phosphorylation of histone H3 at serine-10, a marker of mitotic chromatin condensation, occurring within 4-6 hours of treatment [21] [20]. This early mitotic entry occurs despite the presence of incompletely replicated or damaged DNA, setting the stage for catastrophic mitotic failure [28] [29].

Morphological analysis of XL-844-treated cells reveals characteristic features of mitotic catastrophe, including abnormal spindle formation, improper chromosome alignment, and defective chromosome segregation [10] [27] [28]. Time-lapse microscopy studies demonstrate that cells entering mitosis prematurely following XL-844 treatment exhibit prolonged mitotic arrest, multinucleation, and eventual cell death [28] [29]. The compound specifically induces aberrant patterns of α-tubulin and γ-tubulin staining, indicating disrupted spindle apparatus formation [10] [11].

XL-844-induced cell death also involves caspase-independent apoptotic pathways that complement mitotic catastrophe [27] [28]. The compound triggers mitochondrial dysfunction and release of apoptogenic factors, including cytochrome c and apoptosis-inducing factor [27]. However, unlike classical apoptosis, XL-844-induced cell death often occurs without characteristic DNA fragmentation or caspase activation, suggesting alternative cell death mechanisms [28] [29].

The selectivity of XL-844 for tumor cells over normal cells relates to fundamental differences in checkpoint pathway dependencies [21] [7] [30]. Normal cells typically retain functional G₁/S checkpoint controls through p53-dependent mechanisms, providing alternative protective pathways when Checkpoint Kinase 1 and Checkpoint Kinase 2 are inhibited [21] [30]. In contrast, many tumor cells have defective p53 signaling and rely heavily on S and G₂/M checkpoints for survival following DNA damage [21] [7] [30]. This differential dependency creates a therapeutic window where XL-844 can selectively eliminate malignant cells while sparing normal tissues [21] [7] [30].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Riesterer O, Matsumoto F, Wang L, Pickett J, Molkentine D, Giri U, Milas L, Raju U. A novel Chk inhibitor, XL-844, increases human cancer cell radiosensitivity through promotion of mitotic catastrophe. Invest New Drugs. 2011 Jun;29(3):514-22. doi: 10.1007/s10637-009-9361-2. Epub 2009 Dec 22. PubMed PMID:  20024691.

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